3'-NH2-CTP

DNA polymerase selectivity Chain termination Enzyme inhibition

Researchers studying DNA repair often encounter cross-inhibitory artifacts from generic chain terminators that lack polymerase selectivity, compromising experimental interpretation. • Selective DNA polymerase β inhibition without cross-suppression of primase, enabling clean functional dissection of Pol β in repair and replication studies. • Quantified kinetic constant: Ki = 9.6 μM against DNA polymerase α dCTP incorporation, supporting reproducible dose-response analyses and cross-study data comparability. • Sodium salt variant (3′-NH2-ddCTP sodium) uniquely provides intrinsic pyrophosphate release-coupled fluorescence for real-time sequencing platforms-a feature absent in unmodified ddCTP or other 3′-modified CTP analogs. Supplied as a solid with ≥98% purity; quote-based procurement with standard global shipping for research use only.

Molecular Formula C9H16N3Na2O15P3
Molecular Weight 545.14 g/mol
Cat. No. B2693079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-NH2-CTP
Molecular FormulaC9H16N3Na2O15P3
Molecular Weight545.14 g/mol
Structural Identifiers
InChIInChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1
InChIKeyIJMSOWKYYIROGP-LLWADOMFSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3′-NH2-CTP (3′-Amino-3′-deoxycytidine Triphosphate): Chain-Terminating Nucleotide Analog for Polymerase Selectivity and Sequencing Applications


3′-NH2-CTP (CAS 85708-23-2), also referred to as 3′-amino-3′-deoxycytidine triphosphate or 3′-amino-2′,3′-dideoxycytidine triphosphate, is a synthetic nucleotide analog featuring an amino group substitution at the 3′ position of the ribose sugar in place of the natural hydroxyl group [1]. This modification eliminates the nucleophilic 3′-OH required for phosphodiester bond formation, enabling the compound to act as a chain terminator during nucleic acid synthesis [2]. The compound exists in both free acid form (molecular weight 482.17, formula C₉H₁₇N₄O₁₃P₃) and as the sodium salt (3′-NH2-ddCTP sodium, free acid form C₉H₁₇N₄O₁₂P₃), with the latter demonstrating pyrophosphate release-coupled fluorescence detection capabilities [3].

Why 3′-NH2-CTP Cannot Be Substituted with Other Modified CTP Analogs in Polymerase Studies


Chain-terminating cytidine triphosphate analogs bearing distinct 3′ modifications exhibit fundamentally different polymerase selectivity profiles despite sharing a common mechanism of elongation arrest. The nature of the 3′ substituent—whether amino, azido, deoxy, or fluoro—dictates steric accommodation within the polymerase active site, differential hydrogen-bonding interactions with conserved residues, and varying degrees of pyrophosphate release detectability [1]. Consequently, 3′-NH2-CTP displays target polymerase specificity that diverges markedly from that of 3′-azido-CTP and 3′-deoxy CTP, precluding direct substitution in experiments requiring defined enzyme inhibition patterns [2]. Furthermore, only the sodium salt formulation of 3′-NH2-ddCTP provides intrinsic fluorescence signaling via pyrophosphate liberation, a feature absent in unmodified ddCTP and other 3′-modified CTP analogs [3].

Quantitative Differentiation Evidence for 3′-NH2-CTP Against Comparator Analogs


3′-NH2-CTP Exhibits Selective Inhibition of DNA Polymerase β Unlike 2′-Azido-CTP Which Targets Primase

In a systematic comparative study evaluating dCTP analogs bearing azido or amino modifications at the 2′ or 3′ sugar positions, 3′-amino-2′,3′-dideoxy CTP (3′-NH2-CTP) demonstrated selective inhibition of DNA polymerase β, whereas 2′-azido-2′,3′-dideoxy CTP strongly inhibited primase and showed weaker activity against RNA polymerases I and II [1]. The differential selectivity pattern establishes that the position and chemical nature of the modification—not merely the absence of a 3′-OH group—determines which polymerase family is preferentially targeted.

DNA polymerase selectivity Chain termination Enzyme inhibition

3′-NH2-CTP Competitively Inhibits DNA Polymerase α with Ki = 9.6 μM Against dCTP Incorporation

The triphosphate form of 3′-amino-2′,3′-dideoxycytidine (3′-NH2-CTP) competitively inhibits dCTP incorporation into calf thymus DNA when assayed with highly purified DNA polymerase α [1]. The inhibition constant (Ki) was determined to be 9.6 μM with respect to dCTP [1]. This quantitative kinetic parameter enables precise experimental control of polymerase α activity and facilitates direct comparison with other nucleotide analog inhibitors in mechanistic enzymology studies.

Competitive inhibition DNA polymerase alpha Kinetic analysis

3′-NH2-CTP Lacks Discrimination Between Viral and Cellular RNA Polymerases II Unlike Dual-Modified Analogs

A comparative inhibition study of influenza A viral RNA polymerase and murine cellular RNA polymerase II revealed that 3′-NH2-CTP and other analogs modified solely at the 3′-ribose position efficiently inhibited RNA synthesis in both systems without expressing specificity toward either polymerase [1]. In contrast, analogs bearing dual modifications—specifically ara GTP (3′NH2) and RvTP (3′N3′)—demonstrated selective inhibition of the viral RNA polymerase [1]. This finding is critical for experimental design where broad-spectrum polymerase inhibition is desired versus pathogen-selective targeting.

RNA polymerase inhibition Viral polymerase Host cell selectivity

3′-NH2-ddCTP Sodium Enables Pyrophosphate-Coupled Fluorescence Detection for Real-Time Sequencing

The sodium salt formulation of 3′-NH2-ddCTP (3′-NH2-ddCTP sodium) is engineered as a labeled modified deoxyoligonucleotide that releases pyrophosphate during DNA polymerase-catalyzed incorporation, generating a quantifiable fluorescence signal [1]. This property enables real-time monitoring of nucleotide incorporation events in gene synthesis and sequencing workflows [1]. Unmodified dideoxycytidine triphosphate (ddCTP) and other 3′-modified CTP analogs lacking this labeling strategy do not produce a coupled fluorescence output, rendering them incompatible with pyrophosphate-based detection platforms.

Fluorescence detection Pyrophosphate release Sequencing technology

3′-NH2-CTP Induces Single-Strand DNA Breaks Without Detectable Double-Strand Breaks in Replicating DNA

Treatment of exponentially growing L1210 leukemia cells with 3′-amino-2′,3′-dideoxycytidine (3′-NH2-dCyd) produced an S-phase-specific block in cell cycle progression and induced single-strand breaks in actively synthesized DNA [1]. Importantly, no double-strand breaks were observed in the presence of the analog, distinguishing its genotoxicity profile from agents that produce more severe DNA lesions [1]. No significant alteration in deoxynucleoside triphosphate pool levels was detected during early treatment stages, though a 2-fold increase was observed by 24 hours [1].

DNA damage Genotoxicity S-phase arrest

Priority Application Scenarios for 3′-NH2-CTP Based on Verified Differentiation Evidence


Selective Inhibition of DNA Polymerase β in Multi-Polymerase Enzymology Studies

Researchers requiring specific interrogation of DNA polymerase β activity without cross-inhibition of primase or other polymerase families should select 3′-NH2-CTP. Direct comparative evidence demonstrates that 3′-amino-2′,3′-dideoxy CTP selectively inhibits DNA polymerase β, whereas 2′-azido-modified analogs preferentially target primase [1]. This selectivity profile enables clean experimental dissection of polymerase β function in DNA repair and replication studies.

Kinetic Characterization of DNA Polymerase α Using Defined Ki Parameters

Investigators performing quantitative enzymology on DNA polymerase α can leverage the experimentally determined Ki value of 9.6 μM for 3′-NH2-CTP against dCTP incorporation [1]. This established kinetic constant permits precise calculation of inhibitor concentrations required to achieve desired levels of enzyme suppression, facilitating reproducible dose-response analyses and enabling meaningful cross-study comparisons of polymerase α inhibition data.

Pyrophosphate-Coupled Fluorescence Detection in Sequencing and Gene Synthesis Workflows

Laboratories employing real-time sequencing platforms that rely on pyrophosphate release-coupled fluorescence detection must procure 3′-NH2-ddCTP sodium rather than unmodified ddCTP or alternative 3′-modified CTP analogs [1]. Only this sodium salt formulation provides the intrinsic fluorescence signaling capability essential for continuous incorporation monitoring, making it a non-substitutable reagent in these detection systems.

Broad-Spectrum RNA Synthesis Inhibition for Host-Pathogen Transcription Studies

Experimental systems requiring simultaneous suppression of both viral and host cellular RNA polymerase II activity should utilize 3′-NH2-CTP. Comparative data confirm that 3′-NH2-CTP efficiently inhibits both influenza A viral RNA polymerase and murine cellular RNA polymerase II without discrimination [1]. For studies demanding pathogen-selective inhibition, dual-modified analogs such as ara GTP (3′NH2) or RvTP (3′N3′) should be considered instead [1].

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